molecular formula C25H42O3 B145225 Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate CAS No. 125643-61-0

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Cat. No.: B145225
CAS No.: 125643-61-0
M. Wt: 376.6 g/mol
InChI Key: CFXCGWWYIDZIMU-UHFFFAOYSA-N
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Description

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a carboxylic ester.

Properties

IUPAC Name

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCGWWYIDZIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273995
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

125643-61-0, 13417-12-4
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Antioxidant 1135 and what is its primary application based on the provided research papers?

A1: Antioxidant 1135, chemically known as Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, is a compound primarily used as an antioxidant in various materials. The research papers highlight its application in improving the ultraviolet (UV) aging resistance of polyurethanes [] and as a stabilizing component in different material formulations like cable sheathing compounds [] and air-added bricks [].

Q2: How does Antioxidant 1135 contribute to the stability of materials, particularly against UV degradation?

A2: While the provided research doesn't delve into the detailed mechanism of Antioxidant 1135, it suggests that it functions as a radical scavenger. UV radiation can trigger the formation of free radicals in polymers like polyurethane, leading to degradation. Antioxidant 1135 likely interrupts the radical chain reaction, thereby inhibiting the degradation process and enhancing the material's lifespan [].

Q3: Apart from UV stability, are there other benefits of incorporating Antioxidant 1135 in material formulations?

A3: The research suggests that Antioxidant 1135, in conjunction with other additives, contributes to the overall performance of the material. For instance, in cable sheathing compounds, its presence, alongside other components, aims to improve properties like flexibility, strength, and resistance to environmental factors []. In air-added bricks, it is part of a complex formulation that aims to enhance durability and structural integrity [].

Q4: The research mentions the use of Antioxidant 1135 in combination with other antioxidants. What is the advantage of such an approach?

A4: Using a blend of antioxidants, including Antioxidant 1135 and others like Antioxidant 264, is a common strategy to achieve synergistic effects [, ]. Different antioxidants may have varying mechanisms and target different stages of the degradation process. Combining them can provide a broader spectrum of protection and enhance the overall stabilizing effect on the material.

Q5: Are there any insights into the optimal concentration of Antioxidant 1135 for its effective use in these applications?

A5: The research provides specific concentration ranges for Antioxidant 1135 in different formulations. For example, in cable sheathing compounds, it's used between 0.4-0.6 parts per hundred parts of resin (phr) [], while in air-added bricks, the concentration is much lower, around 0.002-0.004 phr []. These variations highlight that the optimal concentration is highly dependent on the specific application, material composition, and desired properties.

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